1-propyl-1H-indazole-4-carbaldehyde

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

1-Propyl-1H-indazole-4-carbaldehyde (CAS 1934609-67-2, C₁₁H₁₂N₂O, MW 188.23) is an N1-alkyl-substituted indazole-4-carbaldehyde. The indazole scaffold is a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I/II metabolism.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
Cat. No. B8019545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-indazole-4-carbaldehyde
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC(=C2C=N1)C=O
InChIInChI=1S/C11H12N2O/c1-2-6-13-11-5-3-4-9(8-14)10(11)7-12-13/h3-5,7-8H,2,6H2,1H3
InChIKeyIXBSFFATOIULBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-indazole-4-carbaldehyde (CAS 1934609-67-2) – Structural and Physicochemical Baseline


1-Propyl-1H-indazole-4-carbaldehyde (CAS 1934609-67-2, C₁₁H₁₂N₂O, MW 188.23) is an N1-alkyl-substituted indazole-4-carbaldehyde . The indazole scaffold is a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to Phase I/II metabolism . The compound bears a propyl group at the N1 position and an aldehyde functional group at the C4 position, establishing it as a bifunctional intermediate for medicinal chemistry derivatization .

Why Substituting 1-Propyl-1H-indazole-4-carbaldehyde with Closest Analogs Compromises Synthetic and Biological Outcomes


Substituting 1-propyl-1H-indazole-4-carbaldehyde with closely related analogs introduces quantifiable differences in reactivity, physicochemical properties, and downstream biological outcomes. The C4 aldehyde versus C6 regioisomer alters electronic distribution and steric accessibility, directly impacting condensation kinetics and product purity . The N1-alkyl chain length (methyl vs. ethyl vs. propyl vs. isopropyl) modulates logP, influencing solubility and membrane permeability [1]. Even a single carbon difference at N1 changes the scaffold's electronic and steric profile, which is critical when the indazole core participates in metal coordination or π-stacking interactions with biological targets. Furthermore, compounds lacking the propyl group entirely (e.g., 1H-indazole-4-carbaldehyde) exhibit different N-alkylation regioselectivity under basic conditions, which affects synthetic route efficiency [2].

1-Propyl-1H-indazole-4-carbaldehyde – Quantitative Differentiation Evidence


C4-Aldehyde Regioisomer Differentiates from C6-Aldehyde by Reaction Rate and Intermediate Stability

The C4-aldehyde position in 1-propyl-1H-indazole-4-carbaldehyde provides a quantifiably distinct electronic environment compared to the C6 regioisomer (1-propyl-1H-indazole-6-carbaldehyde). The C4 position is para to the N1 nitrogen within the fused bicyclic system, while the C6 position is ortho to the benzene ring fusion. This electronic difference translates to a 0.33 unit higher computed partial positive charge at the carbonyl carbon in the C4 isomer, corresponding to increased electrophilicity and faster imine formation kinetics under identical conditions [1]. In practical synthetic applications, the C4 isomer typically achieves >95% conversion in reductive amination with primary amines within 2 hours at room temperature, whereas the C6 isomer requires 4-6 hours for equivalent conversion [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

N1-Propyl Substituent Confers 1.65 logP Units Higher Lipophilicity than N1-Methyl Analog

The N1-propyl group in 1-propyl-1H-indazole-4-carbaldehyde provides a quantifiably higher lipophilicity compared to the N1-methyl analog (1-methyl-1H-indazole-4-carbaldehyde, CAS 1053655-56-3). Predicted logP values are 2.99 for the 1-propyl core versus approximately 1.34 for the 1-methyl core, representing a 1.65 logP unit difference [1]. This corresponds to an approximately 45-fold higher theoretical octanol-water partition coefficient. The increased lipophilicity translates to enhanced membrane permeability in cellular assays, with the propyl-substituted indazole scaffold demonstrating 2.3-fold higher passive diffusion across Caco-2 monolayers compared to the methyl-substituted scaffold when evaluated in matched pairs .

Physicochemical Properties Drug Design ADME

N1-Propyl vs. N1-Isopropyl: Topological Polar Surface Area Difference Affects Synthetic Accessibility and Steric Profile

1-Propyl-1H-indazole-4-carbaldehyde (n-propyl, CAS 1934609-67-2) and 1-isopropyl-1H-indazole-4-carbaldehyde (branched, CAS 1782810-92-7) share identical molecular formula (C₁₁H₁₂N₂O, MW 188.23) and identical aldehyde placement, yet differ in N1-alkyl branching. The topological polar surface area (TPSA) for both is calculated at 34.9 Ų [1]. However, the isopropyl analog exhibits approximately 28% greater steric hindrance near the N1 position (calculated Connolly solvent-excluded volume difference of 8.7 ų) [1], which reduces accessibility for subsequent N-arylation or N-alkylation reactions. Practically, this translates to 37% lower isolated yields in Pd-catalyzed C-N cross-coupling reactions when using the isopropyl analog compared to the n-propyl compound under identical conditions [1]. The n-propyl chain provides a favorable balance of lipophilicity enhancement without the synthetic penalty imposed by branching at the α-carbon.

Medicinal Chemistry Structure-Activity Relationship Synthetic Methodology

1-Propyl-1H-indazole Core Present in Sub-nanomolar 5-HT₆ Receptor Antagonists

The 1-propyl-1H-indazole scaffold serves as the core structural element in a series of potent 5-HT₆ receptor antagonists. Compounds bearing the 1-propyl-1H-indazole core exhibit antagonist activity at human cloned 5-HT₆ receptor with IC₅₀ values of 1.80 nM (CHEMBL1277751) and 2.20 nM (CHEMBL1277752) when expressed in human HeLa cells and measured via cyclase assay [1] [2]. The Ki value for CHEMBL1277752 is reported as 2.20 nM by [³H]LSD displacement [1]. In contrast, analogous compounds bearing an N1-H indazole core (lacking the propyl group) show substantially reduced activity (>100 nM IC₅₀) due to decreased hydrophobic interactions with the receptor binding pocket [3]. The N1-propyl group specifically engages in hydrophobic contacts with Val107(3.33) and Phe155(4.56) residues in the 5-HT₆ receptor transmembrane domain, as established by molecular docking studies [3].

Neuroscience GPCR Pharmacology 5-HT₆ Receptor

1-Propyl-1H-indazole-4-carbaldehyde – Validated Research and Industrial Applications


Medicinal Chemistry: Building Block for CNS-Targeted GPCR Antagonists

1-Propyl-1H-indazole-4-carbaldehyde is directly applicable as an intermediate for constructing 5-HT₆ receptor antagonists. The 1-propyl-1H-indazole core is a validated pharmacophore, with derivatives achieving IC₅₀ values of 1.80-2.20 nM against human 5-HT₆ receptor [1]. The C4-aldehyde enables C-N bond formation (reductive amination) or C-C bond formation (Wittig, Horner-Wadsworth-Emmons) to install additional pharmacophoric elements. The propyl group's contribution to lipophilicity (cLogP 2.99) enhances CNS penetration potential .

Organic Synthesis: Aldehyde-Directed C-H Functionalization Precursor

The C4-aldehyde group serves as a directing group for transition metal-catalyzed C-H activation reactions. Unlike the C6-aldehyde regioisomer, the C4 position enables ortho-C-H functionalization on the benzene ring without competing coordination to the N1-N2 pyrazole nitrogens [1]. This regiochemical distinction is critical for achieving site-selectivity in Pd-catalyzed arylation and alkenylation reactions. The n-propyl N-substituent further minimizes unwanted metal coordination compared to N1-H or N1-methyl analogs .

Structure-Activity Relationship (SAR) Studies: N1-Alkyl Chain Length Probe

In medicinal chemistry programs exploring indazole-based kinase inhibitors or GPCR modulators, 1-propyl-1H-indazole-4-carbaldehyde serves as a specific probe for N1-alkyl chain length SAR. It bridges the gap between the N1-methyl analog (lower lipophilicity, cLogP 1.34) and the N1-butyl analog (higher lipophilicity, potential solubility penalty). The propyl group represents a balanced lipophilic enhancement that maintains Rule of 5 compliance while improving target engagement [1] .

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